

"experimental design for studying Pleiocarpamine's anticholinergic effects"

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Compound of Interest

Compound Name: *Pleioicarpamine*

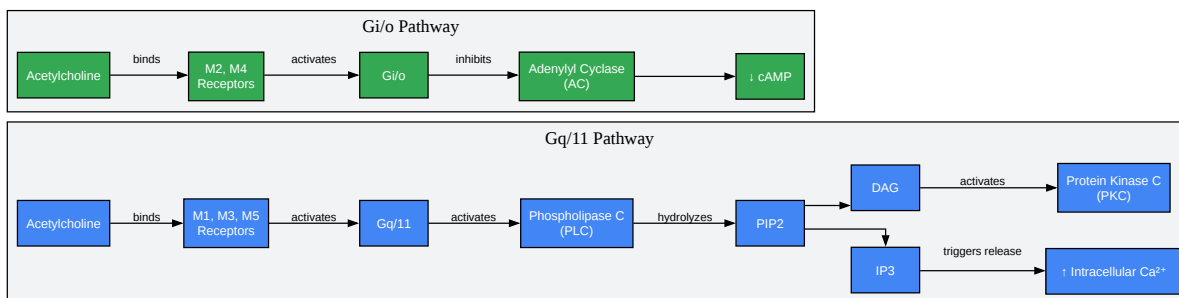
Cat. No.: *B1241704*

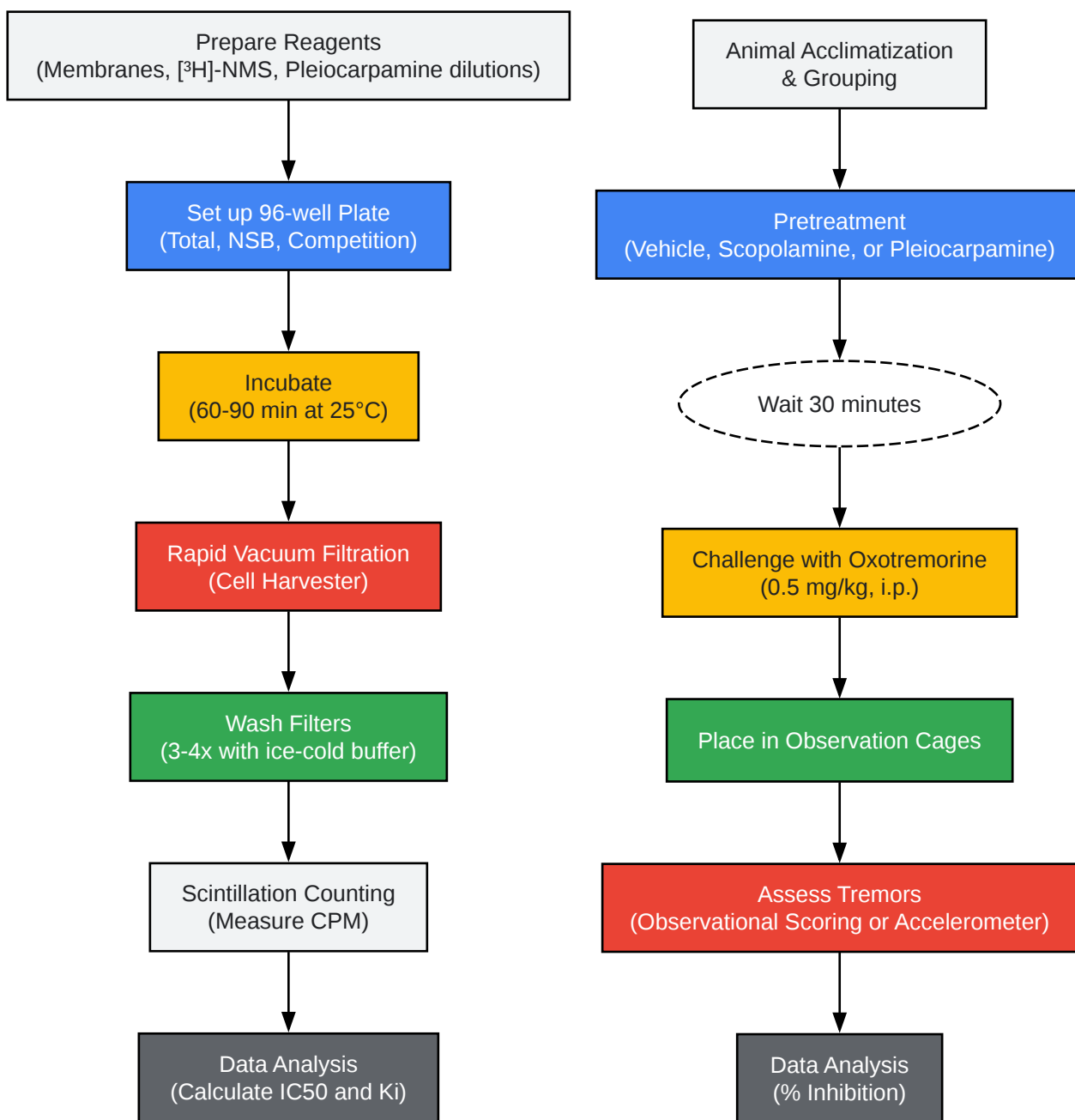
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Understanding the Molecular Target: Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5). These subtypes couple to different G proteins, initiating distinct intracellular signaling cascades. A thorough understanding of these pathways is fundamental to interpreting experimental data.^[6]

- **M1, M3, and M5 Receptors:** These subtypes primarily couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ($[Ca^{2+}]_i$), while DAG activates protein kinase C (PKC).^[6]
- **M2 and M4 Receptors:** These subtypes couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.^[6]





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